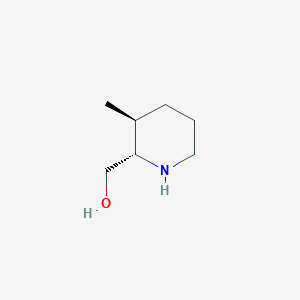
((2S,3S)-3-Methylpiperidin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2S,3S)-3-Methylpiperidin-2-yl)methanol: is a chiral compound with a piperidine ring structure. It is an important intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals. The compound’s unique stereochemistry makes it valuable for the synthesis of enantiomerically pure substances.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing ((2S,3S)-3-Methylpiperidin-2-yl)methanol involves the Grignard reaction.
Asymmetric Reduction: Another method involves the asymmetric reduction of a precursor compound using specific catalysts and conditions to achieve high enantioselectivity.
Industrial Production Methods: Industrial production of this compound often involves optimizing the above synthetic routes for large-scale operations. This includes using efficient catalysts, controlling reaction conditions, and employing purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: ((2S,3S)-3-Methylpiperidin-2-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: ((2S,3S)-3-Methylpiperidin-2-yl)methanol is used as a building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable for creating enantiomerically pure compounds, which are important in asymmetric synthesis .
Biology and Medicine: In the field of medicine, this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Its derivatives have shown potential in various therapeutic applications, including as inhibitors of specific enzymes or receptors .
Industry: The compound is also used in the agrochemical industry for the synthesis of pesticides and herbicides. Its unique structure allows for the development of compounds with specific biological activities .
Wirkmechanismus
The mechanism of action of ((2S,3S)-3-Methylpiperidin-2-yl)methanol depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved vary based on the derivative and its intended use .
Vergleich Mit ähnlichen Verbindungen
(2S,3R)-3-Methylpiperidin-2-yl)methanol: This compound has a similar structure but different stereochemistry, which can lead to different biological activities and properties.
(2S,3S)-3-Hydroxyleucine: Another compound with a similar piperidine ring structure, used in the synthesis of bioactive natural products.
Uniqueness: ((2S,3S)-3-Methylpiperidin-2-yl)methanol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This makes it valuable for the synthesis of enantiomerically pure substances and for applications requiring specific chiral configurations .
Eigenschaften
Molekularformel |
C7H15NO |
|---|---|
Molekulargewicht |
129.20 g/mol |
IUPAC-Name |
[(2S,3S)-3-methylpiperidin-2-yl]methanol |
InChI |
InChI=1S/C7H15NO/c1-6-3-2-4-8-7(6)5-9/h6-9H,2-5H2,1H3/t6-,7+/m0/s1 |
InChI-Schlüssel |
SHIBACMNDDHGAQ-NKWVEPMBSA-N |
Isomerische SMILES |
C[C@H]1CCCN[C@@H]1CO |
Kanonische SMILES |
CC1CCCNC1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


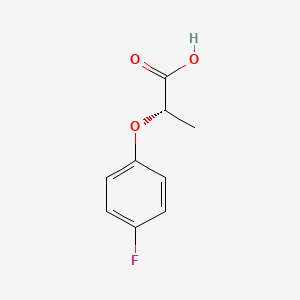
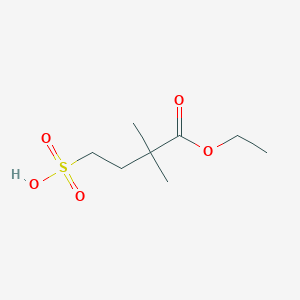
![4-Methyl-4-azaspiro[2.5]octan-7-amine dihydrochloride](/img/structure/B13333290.png)
![2-(Oxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B13333291.png)
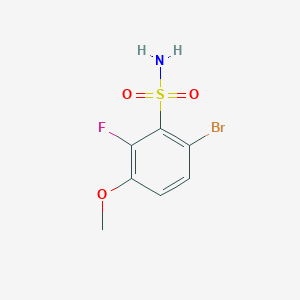
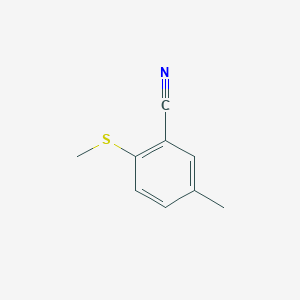
![2-(Aminomethyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B13333301.png)
amine](/img/structure/B13333306.png)

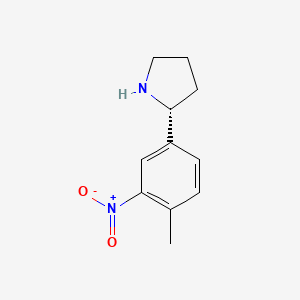
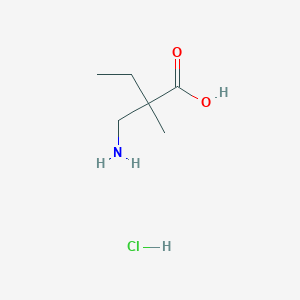
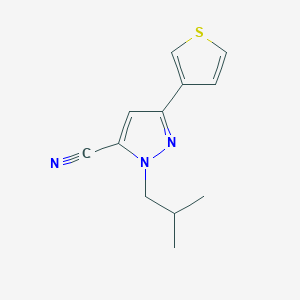

![3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13333345.png)
